7-Methyl-2-azaspiro[4.5]decane
Description
Spirocyclic Azacyclic Systems: A General Overview
Spirocyclic azacyclic systems are a unique class of organic compounds characterized by two rings connected by a single, common atom known as the spiro atom. tandfonline.com When one or more of these rings contain a nitrogen atom, they are referred to as azaspirocycles. These structures are of significant interest in medicinal chemistry and drug discovery due to their inherent three-dimensional nature. tandfonline.combldpharm.com This three-dimensionality allows for a more precise interaction with the three-dimensional binding sites of biological targets, such as proteins, compared to flatter aromatic systems. tandfonline.com
The incorporation of a spirocyclic scaffold can significantly influence a molecule's physicochemical properties. bldpharm.comresearchgate.net For instance, the sp3-rich nature of spirocycles often leads to increased aqueous solubility and metabolic stability. tandfonline.combldpharm.com Furthermore, the rigid structure of spirocycles can reduce the conformational flexibility of a molecule, which can lead to improved potency and selectivity for its biological target. bldpharm.comnih.gov Azaspirocycles, in particular, introduce a nitrogen atom that can act as a basic center and a hydrogen bond donor or acceptor, further enhancing the potential for specific molecular interactions. smolecule.com
Structural Features and Classification of 7-Methyl-2-azaspiro[4.5]decane
This compound is a specific azaspirocyclic compound. Its core structure is the 2-azaspiro[4.5]decane ring system, which consists of a five-membered pyrrolidine (B122466) ring and a six-membered cyclohexane (B81311) ring sharing a single carbon atom. The nomenclature "[4.5]" indicates the number of carbon atoms in each ring connected to the spiro atom, excluding the spiro atom itself.
The key structural features of this compound are:
Spiro Center: A quaternary carbon atom that joins the two rings.
Azacyclic Ring: A five-membered ring containing one nitrogen atom at the 2-position.
Carbocyclic Ring: A six-membered cyclohexane ring.
Methyl Group: A methyl substituent located at the 7-position of the cyclohexane ring.
The presence and position of the methyl group and the nitrogen atom in the spirocyclic framework can lead to various stereoisomers, each with potentially different biological activities. The classification of this compound falls under heterocyclic and spiro compounds.
Below is a table summarizing the key identifiers for this compound:
| Identifier | Value |
| CAS Number | 1249045-28-0 bldpharm.com |
| Molecular Formula | C10H19N |
| Parent Ring System | 2-Azaspiro[4.5]decane |
Significance of Spirocyclic Scaffolds in Advanced Chemical Research
Spirocyclic scaffolds are increasingly recognized as privileged structures in medicinal chemistry and drug discovery. researchgate.netnih.gov Their rigid, three-dimensional frameworks offer a way to explore new chemical space and design molecules with improved drug-like properties. bldpharm.comnih.gov The introduction of a spiro center increases the fraction of sp3-hybridized carbon atoms (Fsp3), a parameter that has been correlated with a higher success rate in clinical drug development. bldpharm.com
The benefits of incorporating spirocyclic scaffolds include:
Enhanced Potency and Selectivity: The well-defined spatial arrangement of functional groups on a rigid spirocyclic core can lead to a better fit with the target binding site, resulting in higher potency and selectivity. bldpharm.comnih.gov
Improved Physicochemical Properties: Spirocycles can modulate properties such as solubility, lipophilicity (logP), and metabolic stability. tandfonline.combldpharm.com For example, replacing a flexible chain with a spirocycle can improve metabolic stability by blocking sites of metabolism. bldpharm.com
Novelty and Patentability: The unique structures of spirocyclic compounds provide opportunities for creating novel chemical entities with new intellectual property claims.
The versatility of spirocyclic scaffolds is further demonstrated by their presence in a number of approved drugs and numerous clinical candidates for a wide range of diseases, including neurological disorders, infectious diseases, and cancer. researchgate.netnih.gov
Historical Context of the 2-azaspiro[4.5]decane Ring System Development
The synthesis of azaspiro[4.5]decane derivatives has seen significant advancements, particularly over the last two decades. smolecule.com This progress has been fueled by the development of new synthetic methodologies, including multicomponent reactions and radical chemistry. smolecule.com
Early synthetic strategies often involved multi-step sequences. However, more recent innovations have focused on improving efficiency and atom economy. For instance, copper-catalyzed difluoroalkylation/dearomatization cascade reactions have been developed to synthesize difluoroalkylated 2-azaspiro[4.5]decanes. smolecule.comresearchgate.net Another approach involves the electrophilic spirocyclization of N-benzylacrylamides to produce 4-halomethyl-2-azaspiro[4.5]decanes under mild conditions. researchgate.net The development of rhodium-catalyzed spirocyclizations has also provided a pathway to the medicinally relevant 6-oxa-2-azaspiro[4.5]decane scaffold. acs.org These modern synthetic methods have made the 2-azaspiro[4.5]decane ring system and its derivatives more accessible to medicinal chemists for incorporation into drug discovery programs. nih.gov
Structure
3D Structure
Properties
CAS No. |
1249045-28-0 |
|---|---|
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
7-methyl-2-azaspiro[4.5]decane |
InChI |
InChI=1S/C10H19N/c1-9-3-2-4-10(7-9)5-6-11-8-10/h9,11H,2-8H2,1H3 |
InChI Key |
ZQJVCEZBGRSPCT-UHFFFAOYSA-N |
SMILES |
CC1CCCC2(C1)CCNC2 |
Canonical SMILES |
CC1CCCC2(C1)CCNC2 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Methyl 2 Azaspiro 4.5 Decane and Its Derivatives
Retrosynthetic Analysis of the 7-Methyl-2-azaspiro[4.5]decane Core
A retrosynthetic analysis of the this compound scaffold reveals several potential disconnection points, leading to strategically different synthetic routes. The key challenge lies in the construction of the spirocyclic junction.
One common approach involves disconnecting the pyrrolidine (B122466) ring from the cyclohexane (B81311) moiety. This can be envisioned through an intramolecular cyclization of a suitable precursor, such as an amino-ketone or an amino-alkene. For instance, a primary disconnection across the C1-N2 and C5-C6 bonds of the pyrrolidine ring would lead to a 1-(2-aminoethyl)-4-methylcyclohexanecarbonyl derivative or a related precursor.
Alternatively, a disconnection of the C-C bond at the spirocenter (C5) could be considered, although this is a more challenging transformation to achieve synthetically. A more viable strategy involves the formation of the spirocenter through a nucleophilic attack on a carbonyl group within a cyclohexane ring, followed by cyclization of the nitrogen-containing side chain.
A plausible retrosynthetic pathway for this compound is outlined below:
Figure 1: Plausible Retrosynthetic Pathway for this compound
This analysis suggests that a key intermediate would be a derivative of 4-methylcyclohexanone (B47639), which can be functionalized to introduce the necessary nitrogen-containing side chain for the subsequent spirocyclization.
Approaches to Spirocyclization in 2-azaspiro[4.5]decane Systems
The construction of the 2-azaspiro[4.5]decane skeleton can be achieved through various spirocyclization strategies. While specific examples for this compound are not extensively documented, methodologies developed for analogous systems can be applied.
One-Pot Cyclization Strategies
Another one-pot approach involves the synthesis of 1-thia-4-azaspiro[4.5]alkan-3-ones from the reaction of 4-(2-cyclodenehydrazinyl)quinolin-2(1H)-one and thioglycolic acid, which proceeds with excellent yields. nih.gov
| Strategy | Reactants | Catalyst/Reagent | Product | Yield | Reference |
| Domino Reaction | Azadiene and Nazarov reagent | NaH | Spiro[4.5]decane derivative | Good | researchgate.net |
| Tandem Cyclization | Enynamide and Vinyl Benzoxazinanone | Au/Pd relay catalysis | Dearomatic 2-oxa-7-azaspiro[4.5]decane | 31-97% | researchgate.net |
| One-pot Cyclization | 4-(2-cyclodenehydrazinyl)quinolin-2(1H)-one and thioglycolic acid | Thioglycolic acid | 1-Thia-4-azaspiro[4.5]alkan-3-one derivative | 67-79% | nih.gov |
Intramolecular Cyclization Reactions
Intramolecular cyclization is a powerful strategy for forming the spirocyclic core. A notable example is the N-acyliminium ion spirocyclization. This method has been successfully employed in the synthesis of 1-azaspiro[4.5]-7-decen-2-one derivatives from chiral N-alkyl-3-dibenzylaminosuccinimide intermediates. clockss.org The cyclization of γ-pentenyl-γ-hydroxylactams, upon treatment with TMSOTf, proceeds in good yields to give the spirocyclic product as a single diastereomer. clockss.org
Intramolecular Heck reactions also provide a route to related azabicyclic systems and could be adapted for the synthesis of azaspiro[4.5]decanes. beilstein-journals.org
Intermolecular Annulation Protocols
Intermolecular annulation reactions, where two or more molecules combine to form a ring system, are also valuable for constructing the 2-azaspiro[4.5]decane framework. Gold-catalyzed intermolecular dearomative cyclization reactions between a diazo oxindole (B195798) and tryptamine (B22526) have been developed to prepare C-3-oxindole fused pyrroloindoline products. researchgate.net While this leads to a different spirocyclic system, the principle of intermolecular annulation to create a spiro-junction is demonstrated.
Palladium-catalyzed reactions of unactivated yne-en-ynes with aryl halides have been shown to afford diazaspiro[4.5]decane scaffolds with exocyclic double bonds in a single step. rsc.org This domino reaction forms three new carbon-carbon bonds with high regioselectivity. rsc.org
Precursor Synthesis and Functional Group Transformations in Constructing the Azaspirodecane Skeleton
The synthesis of suitable precursors is a critical step in the construction of the this compound skeleton. Based on the retrosynthetic analysis, 4-methylcyclohexanone is a key starting material. sigmaaldrich.comnih.gov This commercially available ketone can be functionalized at the carbonyl group or at the alpha-position to introduce the nitrogen-containing side chain required for spirocyclization.
One common strategy involves the Strecker synthesis, where the ketone reacts with an amine and a cyanide source to form an α-amino nitrile. This can then be hydrolyzed and further manipulated to form the pyrrolidine ring.
Alternatively, a Wittig-type reaction or Horner-Wadsworth-Emmons olefination on 4-methylcyclohexanone can introduce a two-carbon unit, which can then be converted to an aminoethyl group through a series of functional group transformations, such as reduction and amination.
The synthesis of 4-substituted cyclohexanones can also be achieved through the oxidation of the corresponding 4-substituted cyclohexanols. google.com For instance, 4-methoxycyclohexanol (B98163) can be oxidized using an oxygen-containing gas as a mild and environmentally friendly oxidant to yield 4-methoxycyclohexanone. google.com This highlights the possibility of starting with a substituted cyclohexane derivative to introduce the desired methyl group at the 7-position of the final spiro-compound.
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
The presence of a stereocenter at the 7-position and the spirocyclic nature of the molecule mean that this compound can exist as multiple stereoisomers. The development of stereoselective synthetic methods is therefore crucial for accessing enantiomerically pure or diastereomerically enriched products.
While specific methods for the stereoselective synthesis of this compound are not well-documented, general strategies for the asymmetric synthesis of spirocyclic compounds can be considered. These include:
Chiral Pool Synthesis: Utilizing a chiral starting material, such as a derivative of a natural amino acid or a terpene, to introduce the desired stereochemistry. For example, the synthesis of 1-azaspiro[4.5]-7-decen-2-one has been achieved from L-asparagine or L-aspartic acid. clockss.org
Asymmetric Catalysis: Employing a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. Diastereoselective gold and palladium relay catalytic tandem cyclization reactions have been used to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives with high diastereoselectivities (up to >20:1 dr). researchgate.net
Organocatalysis: The use of small organic molecules as chiral catalysts has emerged as a powerful tool in asymmetric synthesis. For instance, quinidine (B1679956) derivatives have been used to catalyze the enantioselective synthesis of spirocyclohexanonepyrazolones through a cascade [4+2] double Michael addition. buchler-gmbh.com
The synthesis of the enantiomers of the related 7-Methyl-1,6-dioxaspiro[4.5]decane, a pheromone, has been reported, indicating that stereoselective routes to substituted spiro[4.5]decanes are feasible. nih.gov
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are stereogenic units that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org In the context of 2-azaspiro[4.5]decane synthesis, auxiliaries can be used to control the formation of stereocenters on the precursors before the spirocyclization event.
One common approach involves the use of auxiliaries like pseudoephedrine or Evans oxazolidinones to direct the alkylation of carbonyl compounds that serve as precursors to either the pyrrolidine or cyclohexane ring. wikipedia.org For instance, a chiral auxiliary attached to a carboxylic acid precursor could be used to perform a diastereoselective alkylation, setting a key stereocenter that later directs the formation of the spirocycle.
A related strategy utilizes the "chiral pool," where a synthesis begins with an enantiomerically pure natural product. A reported synthesis of a 1-azaspiro[4.5]decenone core, a closely related structure, starts from L-aspartic acid. clockss.org In this case, the inherent chirality of the starting material is transferred through the synthetic sequence to control the stereochemistry of the final spirocyclic product. clockss.org The dibenzylamino group derived from the starting material provides stereocontrol during the key N-acyliminium spirocyclization step. clockss.org
| Auxiliary/Chiral Starting Material | Key Reaction | Stereochemical Control | Reference |
| Evans Oxazolidinones | Aldol, Alkylation Reactions | Steric hindrance from substituents directs electrophile approach | wikipedia.org |
| Pseudoephedrine | α-Alkylation of Amides | Methyl group directs syn addition, hydroxyl directs anti addition | wikipedia.org |
| L-Aspartic Acid | N-Acyliminium Spirocyclization | Inherent chirality of starting material transferred to product | clockss.org |
Asymmetric Catalysis in Spirodecane Formation
Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. Several catalytic methods have been developed for the construction of spiro[4.5]decane skeletons.
A highly effective method for creating azaspiro[4.5]decanes is the N-heterocyclic carbene (NHC)-catalyzed [5+1] annulation. researchgate.net This reaction constructs the spirocyclic core by reacting α,β-γ,δ-unsaturated aldehydes with 3-aminomaleimides. researchgate.net The transformation proceeds under mild conditions and provides the desired spirocyclic products in good yields (up to 85%) and with excellent enantioselectivities (up to 99% ee). researchgate.net The versatility of this method allows for broad substrate compatibility, making it a powerful tool for generating diverse azaspiro[4.5]decane derivatives. researchgate.net
Metal-catalyzed reactions are also prominent. An Au(I)-catalyzed cyclization/semipinacol rearrangement cascade of 1,6-enynes has been developed to construct 7-azaspiro[4.5]decanes. researchgate.net This method yields functionalized spirocyclic products with good diastereoselectivities. researchgate.net
| Catalyst System | Reaction Type | Substrates | Yield | Enantioselectivity (ee) | Reference |
| N-Heterocyclic Carbene (NHC) | [5+1] Annulation | α,β-γ,δ-Unsaturated Aldehydes + 3-Aminomaleimides | up to 85% | 99% | researchgate.net |
| JohnPhosAuCl/NaBARF | Cyclization/Semipinacol Rearrangement | 1,6-Enynes | N/A | N/A (reports dr) | researchgate.net |
Diastereoselective Approaches
Diastereoselective synthesis aims to control the relative stereochemistry between multiple chiral centers in a molecule. For this compound, this is crucial for controlling the orientation of the methyl group on the cyclohexane ring relative to the stereocenters of the pyrrolidine ring.
Domino reactions, or cascade reactions, are particularly effective for this purpose. A NaH-promoted domino reaction between an azadiene and a Nazarov reagent has been shown to produce spiro[4.5]decane derivatives with high diastereoselectivity. researchgate.net Similarly, a relay catalytic system using both gold and palladium has been employed in a tandem cyclization to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives with high diastereoselectivity (from 6:1 dr to >20:1 dr). researchgate.netresearchgate.net This process involves the generation of a furan-derived azadiene followed by a [2+4] cycloaddition. researchgate.netresearchgate.net
Another powerful diastereoselective method is the N-acyliminium spirocyclization of γ-pentenyl-γ-hydroxylactams. clockss.org Upon treatment with a Lewis acid like TMSOTf, these precursors cyclize to form 1-azaspiro[4.5]-7-decen-2-ones as a single diastereomer in good yields. clockss.org Such methods, which establish the complex spirocyclic core in a single, highly selective step, are invaluable in organic synthesis.
| Method | Catalyst/Reagent | Key Transformation | Diastereomeric Ratio (dr) | Reference |
| Domino Reaction | NaH | [4+2] Cycloaddition | High | researchgate.net |
| Relay Catalysis | Au(I) / Pd(0) | Tandem Cyclization / [2+4] Cycloaddition | 6:1 to >20:1 | researchgate.netresearchgate.net |
| Spirocyclization | TMSOTf | N-Acyliminium Ion Cyclization | Single Diastereomer | clockss.org |
Synthesis of Functionalized this compound Derivatives
Once the core spirocyclic structure is established, further derivatization can be performed to create a library of analogues. Functionalization can be targeted at the nitrogen atom of the pyrrolidine ring or at various carbon positions on either the cyclohexane or pyrrolidine rings.
Derivatization at Nitrogen (N-Substitution)
The secondary amine in the 2-azaspiro[4.5]decane core is a prime site for functionalization. Standard synthetic transformations can be used to introduce a wide variety of substituents.
N-Alkylation: The nitrogen can be alkylated using alkyl halides. For example, N-methylation can be achieved with dimethyl sulfate, and N-propargylation can be performed using propargyl bromide in the presence of a base like potassium carbonate. clockss.org
N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding N-amides.
N-Sulfonylation: Treatment with sulfonyl chlorides provides N-sulfonamides.
N-Carbamoylation: The nitrogen can be protected with groups like the tert-butyloxycarbonyl (Boc) group, which is a common strategy in multi-step syntheses. researchgate.net
Derivatization on the Cyclohexane Ring (C-Substitution)
Introducing substituents onto the cyclohexane ring, such as the methyl group in this compound, is often best accomplished by using a substituted starting material prior to the spirocyclization step. For example, the synthesis could begin with a pre-functionalized cyclohexane derivative, such as 4-methylcyclohexanone, which would ultimately place the methyl group at the C-7 position of the final spirocycle.
Post-cyclization functionalization is more challenging but can be achieved. For instance, if a ketone is present on the cyclohexane ring, it can be converted to an enone, allowing for conjugate addition reactions to install substituents. A synthesis of the related spiro[4.5]decane sesquiterpenes gleenol (B1239691) and axenol featured the installation of an isopropyl group onto the cyclohexane ring via a ketene (B1206846) dithioacetal intermediate. nih.gov
Derivatization on the Pyrrolidine Ring
Similar to the cyclohexane ring, substituents on the pyrrolidine ring are often incorporated into the linear precursor before cyclization. The synthesis of a 1-aza-3-dibenzylamino-spiro[4.5]-7-decen-2-one from L-aspartic acid is a prime example, where the amine functionality is carried through from the starting amino acid. clockss.org
For post-cyclization modifications, modern organic chemistry offers methods such as α-lithiation of N-Boc protected pyrrolidines. Deprotonation of the carbon adjacent to the nitrogen with a strong base, followed by quenching with an electrophile, can install a variety of substituents on the pyrrolidine ring.
Challenges and Advancements in this compound Synthesis
Detailed and specific synthetic methodologies for this compound are not extensively documented in publicly available scientific literature. While the broader class of azaspiro[4.5]decanes has been the subject of synthetic efforts due to their presence in various biologically active compounds, information focusing solely on the this compound isomer is limited. However, by examining the synthesis of related structures, potential challenges and advancements in the synthesis of this specific compound can be inferred.
A significant challenge in the synthesis of spirocyclic systems like this compound lies in the construction of the quaternary spirocyclic carbon center. This stereocenter requires precise control over the reaction conditions to achieve the desired stereochemistry. General strategies for the synthesis of the parent 2-azaspiro[4.5]decane often involve multi-step sequences that can be low-yielding and may lack stereocontrol, presenting a hurdle for the efficient production of specific isomers like the 7-methyl derivative.
Advancements in catalytic methods offer promising avenues to overcome these challenges. Metal-catalyzed and organocatalyzed domino reactions, for instance, have emerged as powerful tools for the construction of complex cyclic systems from simple precursors in a single operation. researchgate.net These approaches can potentially streamline the synthesis of the 2-azaspiro[4.5]decane core. For example, intramolecular hydroamination or cyclization of appropriately functionalized cyclohexyl derivatives could provide a direct route to the spirocyclic framework.
Furthermore, the development of stereoselective synthetic routes is a key area of advancement. The use of chiral auxiliaries, asymmetric catalysts, or starting from a chiral pool of materials can enable the enantioselective synthesis of specific stereoisomers of this compound. This is particularly important for applications where the biological activity is dependent on a specific stereochemistry.
While direct evidence for the synthesis of this compound is scarce, the synthesis of related substituted 2-azaspiro[4.5]decanes has been reported in the context of medicinal chemistry. These syntheses often involve the construction of a suitable piperidine (B6355638) or pyrrolidine precursor followed by spirocyclization. The introduction of the methyl group at the 7-position could be achieved either by starting with a pre-functionalized cyclohexane derivative or by a late-stage functionalization of the 2-azaspiro[4.5]decane scaffold.
The table below summarizes some general synthetic strategies that could be adapted for the synthesis of this compound, based on methodologies for related azaspirocyclic compounds.
| Synthetic Strategy | Description | Potential Applicability to this compound | Key Challenges |
| Intramolecular Cyclization | Cyclization of a linear precursor containing both the piperidine and pyrrolidine ring components. | A 4-(aminomethyl)-4-(cyanomethyl)cyclohexanone derivative could be a suitable precursor. | Control of regioselectivity and stereoselectivity during cyclization. |
| Pictet-Spengler Reaction | Condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. | Adaptation of this reaction to an aliphatic system could be explored. | Requires specific precursor design and may not be directly applicable. |
| Ring-Closing Metathesis (RCM) | Formation of the cyclic structure from a diene precursor using a ruthenium catalyst. | A precursor with appropriately placed double bonds on the cyclohexane and nitrogen substituent. | Synthesis of the diene precursor and control of ring size. |
| Domino Reactions | A sequence of reactions that occur in a single pot, often catalyzed by a metal or organocatalyst. researchgate.net | Could offer a more efficient and atom-economical route. | Catalyst selection and optimization of reaction conditions. |
Future advancements in the synthesis of this compound will likely rely on the development of novel catalytic systems that can achieve high levels of stereocontrol and efficiency. The exploration of new synthetic disconnections and the application of computational studies to predict reaction outcomes will also play a crucial role in designing more effective synthetic routes.
Chemical Transformations and Reactivity of 7 Methyl 2 Azaspiro 4.5 Decane
Reactions at the Azaspirodecane Nitrogen Atom
The nitrogen atom of the pyrrolidine (B122466) ring in 7-Methyl-2-azaspiro[4.5]decane is a nucleophilic center and readily undergoes a variety of chemical transformations, including amidation, alkylation, and the formation of carbamate (B1207046) derivatives. These reactions are fundamental for the structural diversification of this spirocyclic system.
The secondary amine of the 2-azaspiro[4.5]decane core can be readily acylated to form amides. This transformation is typically achieved by reacting the parent amine with an acyl chloride or a carboxylic acid anhydride (B1165640) under basic conditions. The resulting amides are often stable compounds and this reaction is widely used to introduce a variety of functional groups. For instance, a series of azaspiro[4.5]decanyl amides have been prepared and studied for their biological activities, demonstrating the utility of this reaction. nih.gov
Alkylation of the nitrogen atom introduces an alkyl or aryl group, converting the secondary amine into a tertiary amine. This can be accomplished using various alkylating agents, such as alkyl halides or through reductive amination with aldehydes or ketones. For example, the nitrogen of the related 1,4-dioxa-8-azaspiro[4.5]decane has been alkylated in the synthesis of radioligands. nih.gov
Table 1: Examples of Amidation and Alkylation Reactions on Azaspiro[4.5]decane Scaffolds This table is representative of reactions on the 2-azaspiro[4.5]decane core, applicable to the 7-methyl derivative.
| Reaction Type | Reagents | Product Type |
| Amidation | Acyl chloride, base | N-Acyl-7-methyl-2-azaspiro[4.5]decane |
| Amidation | Carboxylic anhydride, base | N-Acyl-7-methyl-2-azaspiro[4.5]decane |
| Alkylation | Alkyl halide, base | N-Alkyl-7-methyl-2-azaspiro[4.5]decane |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkyl-7-methyl-2-azaspiro[4.5]decane |
The formation of carbamates from the 2-azaspiro[4.5]decane nitrogen is a common strategy to introduce a protecting group or to modulate the physicochemical properties of the molecule. This reaction is typically performed by treating the amine with a chloroformate, such as benzyl (B1604629) chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (B1257347) (Boc₂O), in the presence of a base. The resulting N-alkoxycarbonyl or N-aryloxycarbonyl derivatives are valuable intermediates in multi-step syntheses. The synthesis of a tert-butyl carbamate derivative of an 8-oxo-2-azaspiro[4.5]decane has been reported, highlighting the feasibility of this transformation on the 2-azaspiro[4.5]decane core. google.com
General methods for carbamate synthesis are well-established and broadly applicable to secondary amines like this compound. nih.govorganic-chemistry.orgresearchgate.netorganic-chemistry.org
Table 2: Common Reagents for Carbamate Formation
| Reagent | Resulting Carbamate |
| Di-tert-butyl dicarbonate (Boc₂O) | N-Boc-7-methyl-2-azaspiro[4.5]decane |
| Benzyl chloroformate (Cbz-Cl) | N-Cbz-7-methyl-2-azaspiro[4.5]decane |
| Ethyl chloroformate | N-Ethoxycarbonyl-7-methyl-2-azaspiro[4.5]decane |
Reactions on the Cyclohexane (B81311) Ring System
The cyclohexane ring of this compound is generally less reactive than the nitrogen atom. However, the presence of the methyl group at the 7-position can influence the regioselectivity of reactions on this ring. Functionalization of the cyclohexane ring typically requires the introduction of activating groups or the use of more forcing reaction conditions. For example, the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes has been achieved, which can then be converted into a saturated spirocyclohexanone scaffold, indicating that transformations on the cyclohexane ring are possible. rsc.org
Reactions on the Pyrrolidine Ring System
The pyrrolidine ring, being part of the 2-azaspiro[4.5]decane core, is relatively stable. Reactions directly on the carbon framework of the pyrrolidine ring are less common than reactions at the nitrogen atom. However, transformations can be envisioned, such as oxidation to a lactam (2-azaspiro[4.5]decan-3-one), which is a known compound. nih.gov The synthesis of such derivatives often involves the cyclization of a precursor rather than direct oxidation of the pre-formed pyrrolidine ring.
Regioselectivity and Stereoselectivity in Chemical Transformations of the this compound Core
The stereochemistry of the spirocyclic core of this compound plays a crucial role in directing the stereochemical outcome of its reactions. The existing stereocenters at the spiro-carbon and the 7-position can lead to diastereoselective transformations. For instance, in reactions involving the approach of a reagent to the azaspirodecane system, one face of the molecule may be sterically hindered by the cyclohexane ring or the methyl group, leading to preferential attack from the less hindered face. While specific studies on the regioselectivity and stereoselectivity of this compound are not extensively documented, principles of asymmetric induction would apply, and the diastereomeric ratio of products would be influenced by the inherent chirality of the starting material.
Exploration of Novel Reaction Pathways for Structural Diversification
The structural diversification of the this compound core is an active area of research, driven by the quest for new therapeutic agents. Novel reaction pathways often focus on the efficient construction of the spirocyclic framework with various functional groups already in place. For example, copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides provides a route to functionalized 2-azaspiro[4.5]decanes. rsc.org Furthermore, enantioselective methods for the construction of the azaspiro[4.5]decane skeleton are being developed, which allow for the synthesis of chiral derivatives with high optical purity. researchgate.net The application of such novel synthetic strategies enables the generation of a wide array of structurally diverse this compound analogs for biological evaluation.
Structural Elucidation and Conformational Analysis of 7 Methyl 2 Azaspiro 4.5 Decane
Computational Chemistry and Molecular Modeling Studies
Geometry Optimization and Energetic Landscape of Conformers
A theoretical investigation into the geometry and energetics of 7-Methyl-2-azaspiro[4.5]decane's conformers would be the initial step in its computational analysis. This process would involve using quantum mechanical methods, such as Density Functional Theory (DFT), to identify all possible stable three-dimensional arrangements of the atoms (conformers).
The energetic landscape would be mapped by calculating the relative energies of these conformers. This landscape is critical for understanding the compound's flexibility and the population of each conformer at a given temperature. The conformer with the lowest energy is termed the global minimum. Other conformers, or local minima, would be higher in energy, and the energy differences would dictate their relative abundance.
For this compound, the primary conformational considerations would be the puckering of the cyclohexane (B81311) and pyrrolidine (B122466) rings, the orientation of the methyl group (axial vs. equatorial on the cyclohexane ring), and the potential for nitrogen inversion in the pyrrolidine ring. Each combination of these would represent a potential conformer whose geometry would be optimized to a stationary point on the potential energy surface.
Table 1: Hypothetical Energy Profile of this compound Conformers
| Conformer | Methyl Group Orientation | Pyrrolidine Ring Conformation | Cyclohexane Ring Conformation | Relative Energy (kcal/mol) |
| 1 | Equatorial | Twist | Chair | 0.00 (Global Minimum) |
| 2 | Axial | Twist | Chair | Data Not Available |
| 3 | Equatorial | Envelope | Chair | Data Not Available |
| 4 | Axial | Envelope | Chair | Data Not Available |
| 5 | Equatorial | Twist | Twist-Boat | Data Not Available |
Note: This table is illustrative and based on general principles of conformational analysis. The actual energy values and conformations for this compound are not available in the reviewed literature.
Conformational Analysis of the Spirocyclic System
The spirocyclic nature of this compound, where the cyclohexane and pyrrolidine rings are joined at a single carbon atom, introduces unique conformational constraints. A detailed analysis would investigate the interplay between the conformations of the two rings.
The chair conformation is the most stable for a cyclohexane ring, and this would be the expected conformation for the six-membered ring in this compound. The methyl group at the 7-position would preferentially occupy an equatorial position to minimize steric interactions.
The five-membered pyrrolidine ring is more flexible and can adopt various puckered conformations, such as the envelope and twist forms. The spiro fusion would influence the preferred pucker of the pyrrolidine ring and the barrier to interconversion between its different conformations. The analysis would also consider the orientation of the lone pair of electrons on the nitrogen atom.
Prediction of Spectroscopic Parameters
Computational chemistry allows for the prediction of various spectroscopic parameters, which are invaluable for identifying and characterizing the compound experimentally.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms are highly sensitive to the electronic environment and the three-dimensional structure of the molecule. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict these chemical shifts for each conformer. By comparing the calculated spectra with experimental data (were it available), one could confirm the structure and potentially deduce the dominant conformation in solution.
Infrared (IR) Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the stretching and bending of chemical bonds. DFT calculations can predict these frequencies. For this compound, characteristic peaks would be expected for the N-H and C-H stretching and bending vibrations.
Table 2: Predicted Spectroscopic Data (Hypothetical)
| Parameter | Predicted Value (Illustrative) |
| ¹H NMR Chemical Shift (ppm) | |
| N-H | Data Not Available |
| C7-H | Data Not Available |
| CH₃ | Data Not Available |
| ¹³C NMR Chemical Shift (ppm) | |
| Spiro-C | Data Not Available |
| C7 | Data Not Available |
| CH₃ | Data Not Available |
| IR Frequency (cm⁻¹) | |
| N-H Stretch | Data Not Available |
| C-H Stretch | Data Not Available |
Note: This table is for illustrative purposes only. No experimentally verified or computationally predicted spectroscopic data for this compound has been found.
X-ray Crystallography for Solid-State Structural Characterization
The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique would provide precise bond lengths, bond angles, and torsional angles of this compound.
If a suitable crystal of the compound could be grown, X-ray diffraction analysis would reveal its exact solid-state conformation. This experimental structure would serve as a crucial benchmark for validating the results of the computational geometry optimization. The packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the N-H group, would also be elucidated. To date, no crystallographic data for this compound has been deposited in the Cambridge Structural Database or reported in the scientific literature.
7 Methyl 2 Azaspiro 4.5 Decane As a Building Block and Synthetic Scaffold
Role of 7-Methyl-2-azaspiro[4.5]decane in Scaffold-Based Chemical Research
Scaffold-based chemical research is a powerful strategy in drug discovery, where a core molecular structure is systematically functionalized to create a library of related compounds. The this compound scaffold, with its defined stereochemistry and multiple points for diversification, is an attractive candidate for such endeavors. The introduction of a methyl group at the 7-position of the cyclohexane (B81311) ring can influence the molecule's lipophilicity and conformational flexibility, which are critical parameters in modulating biological activity.
The inherent rigidity of the spirocyclic system can help in positioning substituents in a well-defined spatial arrangement, facilitating optimal interactions with biological targets. bldpharm.com In medicinal chemistry, replacing more flexible aliphatic or heterocyclic moieties with rigid spirocyclic scaffolds like this compound can reduce the entropic penalty upon binding to a target protein, potentially leading to higher binding affinities. nih.gov
Incorporation into Complex Molecular Architectures
The this compound moiety can be incorporated into more complex molecular architectures through various synthetic transformations. The secondary amine in the pyrrolidine (B122466) ring serves as a key functional handle for derivatization. It can readily undergo N-alkylation, N-acylation, and reductive amination reactions to introduce a wide range of substituents.
For instance, in a study on related 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, the core scaffold was functionalized at the 6-position via alkylation of a pyrrolidine enamine intermediate. nih.gov This approach could hypothetically be adapted to synthesize derivatives of this compound with various substituents on the cyclohexane ring, further expanding its structural diversity. The synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives has been achieved through a diastereoselective gold and palladium relay catalytic tandem cyclization, showcasing a sophisticated method for constructing the core spiro[4.5]decane skeleton. researchgate.net
Applications in Combinatorial Chemistry Libraries (Hypothetical)
Combinatorial chemistry aims to rapidly synthesize a large number of diverse compounds, which can then be screened for biological activity. nih.gov The this compound scaffold is well-suited for the generation of combinatorial libraries due to its accessible points of diversification.
A hypothetical combinatorial library based on this scaffold could be constructed using a parallel synthesis approach. The secondary amine could be reacted with a diverse set of carboxylic acids to generate a library of amides. Alternatively, a library of tertiary amines could be synthesized through reductive amination with a variety of aldehydes. Further diversity could be introduced by utilizing different stereoisomers of the this compound core. Such a library of spirocyclic compounds would provide a collection of three-dimensionally diverse molecules for screening against various biological targets. The development of one-pot synthesis methods for creating azaspiro[4.5]trienone libraries demonstrates the feasibility of applying combinatorial approaches to this class of compounds. nih.gov
Chiral this compound as a Stereocenter in Synthesis
The presence of a chiral center at the 7-position of the cyclohexane ring makes this compound a valuable chiral building block in asymmetric synthesis. The stereochemistry of this methyl group can influence the facial selectivity of reactions occurring at other positions on the rings. The synthesis of enantiomerically pure 7-Methyl-1,6-dioxaspiro[4.5]decane, a related spirocyclic compound, highlights the importance of stereocontrol in the synthesis of such molecules. nih.gov
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H19N | |
| Molar Mass | 153.26 g/mol | |
| Predicted Density | 0.92±0.1 g/cm³ | |
| Predicted Boiling Point | 210.2±8.0 °C | |
| Predicted pKa | 11.44±0.40 |
Future Research Directions and Unexplored Avenues for 7 Methyl 2 Azaspiro 4.5 Decane
Development of Green Chemistry Approaches for Synthesis
The synthesis of complex molecules like 7-Methyl-2-azaspiro[4.5]decane traditionally relies on multi-step processes that can be resource-intensive and generate significant waste. Future research will undoubtedly prioritize the development of more environmentally benign and sustainable synthetic routes. This aligns with the growing emphasis on green chemistry principles within the chemical industry. Key areas of focus will likely include:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
Use of Renewable Feedstocks: Exploring the use of bio-based starting materials to reduce the reliance on petrochemicals.
Catalytic Reactions: Employing catalytic methods, including biocatalysis, to replace stoichiometric reagents, leading to milder reaction conditions and reduced waste streams. rsc.org
Solvent Selection: Investigating the use of greener solvents, such as water, supercritical fluids, or ionic liquids, to replace hazardous organic solvents. rsc.org
Energy Efficiency: Developing synthetic protocols that operate at lower temperatures and pressures to reduce energy consumption.
Recent advances in the synthesis of azaspirocycles have already demonstrated the feasibility of greener approaches, such as metal-free dearomatization reactions. xmu.edu.cn The application of such principles to the synthesis of this compound and its derivatives will be a critical step towards more sustainable chemical manufacturing.
Exploration of Catalyst Development for Enantioselective Synthesis
The stereochemistry of this compound is crucial for its biological activity. Consequently, the development of efficient and highly selective catalysts for its enantioselective synthesis is a major research frontier. While classical resolution methods can be employed, direct asymmetric synthesis offers a more elegant and efficient approach. Future research in this area will likely concentrate on:
Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. semanticscholar.orgresearchgate.net Designing novel chiral amines, phosphoric acids, or other organocatalysts tailored for the stereoselective formation of the 2-azaspiro[4.5]decane core is a promising direction.
Transition Metal Catalysis: Chiral transition metal complexes, particularly those of iridium, rhodium, and palladium, have shown great promise in the asymmetric hydrogenation of N-heterocycles and other transformations relevant to the synthesis of spirocyclic amines. acs.org The development of new chiral ligands will be key to achieving higher enantioselectivity.
Biocatalysis: Enzymes offer unparalleled stereoselectivity and operate under mild, environmentally friendly conditions. rsc.org The discovery and engineering of enzymes capable of catalyzing the key bond-forming reactions in the synthesis of this compound would be a significant breakthrough.
The table below summarizes some promising catalytic systems for the enantioselective synthesis of spirocyclic compounds, which could be adapted for this compound.
| Catalytic System | Key Features | Potential Application |
| Chiral Phosphoric Acids | Strong Brønsted acids capable of activating substrates towards nucleophilic attack. | Asymmetric Pictet-Spengler type reactions for the formation of the spirocyclic core. |
| Chiral Iridium Complexes | Highly efficient for the asymmetric hydrogenation of cyclic imines. | Enantioselective reduction of a suitable precursor to afford chiral this compound. |
| N-Heterocyclic Carbenes (NHCs) | Versatile catalysts for a range of asymmetric transformations. | Annulation reactions to construct the spirocyclic framework. |
| Engineered Enzymes | High enantioselectivity and environmentally benign. | Biocatalytic Pictet-Spengler reaction or asymmetric reduction. |
Computational Design of Novel this compound Analogs
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. rsc.org The application of these in silico methods to the this compound scaffold can accelerate the design and discovery of new analogs with improved properties. Future research will likely involve:
Virtual Screening: Creating virtual libraries of this compound derivatives and computationally screening them against biological targets of interest to identify potential drug candidates.
Pharmacophore Modeling: Developing pharmacophore models based on known active compounds to guide the design of new analogs with enhanced potency and selectivity. researchgate.net
Quantum Mechanical Calculations: Using density functional theory (DFT) and other quantum mechanical methods to understand the electronic structure and reactivity of the scaffold, aiding in the design of analogs with specific electronic or optical properties.
Molecular Dynamics Simulations: Simulating the interaction of this compound analogs with biological macromolecules to predict binding affinities and modes of action.
These computational approaches will enable a more rational and efficient exploration of the chemical space around the this compound core, leading to the faster identification of promising new molecules.
Advancements in High-Throughput Synthesis and Derivatization
To fully explore the potential of the this compound scaffold, the ability to rapidly synthesize and screen large numbers of derivatives is essential. High-throughput synthesis (HTS) and combinatorial chemistry techniques are perfectly suited for this purpose. wikipedia.orgnih.gov Future research in this area will focus on:
Solid-Phase Synthesis: Developing robust solid-phase synthetic routes to the this compound core, allowing for the parallel synthesis of large libraries of compounds.
Diversity-Oriented Synthesis (DOS): Designing synthetic pathways that can generate a wide range of structurally diverse analogs from a common intermediate.
Automated Synthesis: Utilizing robotic platforms to automate the synthesis and purification of compound libraries, increasing efficiency and throughput. rsc.org
Miniaturization: Performing reactions on a smaller scale to reduce reagent consumption and waste.
The creation of diverse libraries of this compound derivatives will provide a valuable resource for screening against a wide range of biological targets and for the discovery of new materials with unique properties.
Investigation of the Fundamental Chemical Properties and Reactivity Beyond Current Scope
While the this compound scaffold has shown promise in specific applications, a comprehensive understanding of its fundamental chemical properties and reactivity is still lacking. A deeper investigation into these aspects will open up new avenues for its utilization. Future research should address:
Physicochemical Properties: A systematic study of key physicochemical properties such as pKa, logP, solubility, and conformational dynamics is needed. mdpi.com This data is crucial for understanding its behavior in biological systems and for designing analogs with improved drug-like properties.
Reactivity Profiling: Exploring the reactivity of the azaspirocyclic core towards a range of reagents and reaction conditions will uncover new synthetic transformations and potential applications.
Coordination Chemistry: Investigating the ability of the nitrogen atom in the spirocycle to coordinate with metal ions could lead to the development of new catalysts or imaging agents.
Supramolecular Chemistry: Exploring the potential of this compound derivatives to participate in self-assembly and form well-defined supramolecular structures could lead to new functional materials.
A more profound understanding of the fundamental chemistry of this compound will provide a solid foundation for its future development and application in a wide range of scientific disciplines.
Q & A
Q. What are the key considerations for synthesizing 7-methyl-2-azaspiro[4.5]decane?
Synthesis typically involves multi-step organic reactions, such as cyclization of tetrahydropyran derivatives with methyl-substituted amines. Critical parameters include solvent selection (e.g., polar aprotic solvents for nucleophilic substitution), temperature control (±5°C precision), and purification via column chromatography or recrystallization . Characterization requires NMR (¹H/¹³C) and IR spectroscopy to confirm spirocyclic structure and methyl group placement .
Q. How can researchers ensure safe handling of this compound in the laboratory?
Follow OSHA and EPA guidelines: use nitrile gloves, lab coats, and fume hoods. Inspect gloves for integrity before use and dispose of contaminated PPE as hazardous waste. Store at 2–8°C in airtight containers to prevent degradation . For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid drainage systems .
Q. What analytical techniques are essential for verifying the purity of this compound?
High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) and GC-MS are standard. Purity thresholds >98% are typical for research-grade material, validated via COA (Certificate of Analysis) with triplicate measurements .
Q. How should researchers design experiments to study the compound’s stability under varying conditions?
Use accelerated stability testing: expose the compound to pH gradients (2–12), elevated temperatures (40–60°C), and UV light. Monitor degradation via LC-MS every 24 hours for 7 days. Statistical analysis (e.g., ANOVA) identifies significant degradation pathways .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
Apply 2D NMR (COSY, HSQC) to distinguish diastereotopic protons or confirm spirocyclic rigidity. Computational modeling (DFT or molecular mechanics) predicts coupling constants and validates experimental data. Cross-reference with X-ray crystallography if single crystals are obtainable .
Q. How can computational methods predict this compound’s interaction with biological targets?
Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to enzymes/receptors. Parameterize force fields (e.g., AMBER) for spirocyclic systems. Validate predictions with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding constants (Kd) .
Q. What reactor design principles apply to scaling up synthesis while maintaining yield?
Opt for continuous-flow reactors with in-line IR monitoring for real-time reaction control. Optimize residence time (τ = 10–30 min) and pressure (1–3 bar) to prevent ring-opening side reactions. Use QbD (Quality by Design) frameworks to map critical process parameters .
Q. How do structural analogs (e.g., 7-oxa or 8-aza variants) influence pharmacological activity?
Conduct SAR studies by synthesizing analogs with substitutions at the 2-aza or methyl positions. Test in vitro against target enzymes (IC50 assays) and compare logP values (HPLC-derived) to correlate lipophilicity with membrane permeability. MD simulations (100 ns trajectories) reveal conformational stability impacts on binding .
Q. What methodologies address regulatory compliance for novel derivatives of this compound?
Document synthesis protocols per 21 CFR Part 211 (GMP). For environmental safety, submit PMN (Premanufacture Notice) to EPA under TSCA Section 5. Include ecotoxicity data (e.g., Daphnia magna LC50) and biodegradation studies (OECD 301F) .
Q. How can researchers mitigate risks of unanticipated byproducts during synthesis?
Implement PAT (Process Analytical Technology) with Raman spectroscopy for real-time monitoring. Use DoE (Design of Experiments) to model interactions between reagents and identify critical failure points. Quench reaction aliquots at intervals for LC-MS analysis to trace byproduct evolution .
Q. Methodological Notes
- Data Analysis : Use multivariate regression (e.g., PCA) to disentangle overlapping spectral peaks .
- Safety Protocols : Reference SDS (Safety Data Sheet) sections 8 (Exposure Controls) and 11 (Toxicological Information) for hazard mitigation .
- Software Tools : Leverage Gaussian for DFT calculations and PyMOL for visualizing docking poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
